what is the structure of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride
what is the structure of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride, a compound more commonly known as hemin or heme B. Hemin is an iron-containing porphyrin that plays a crucial role in various biological processes. This document details its chemical structure, physicochemical properties, synthesis, and purification. Furthermore, it delves into its significant and multifaceted mechanism of action, with a particular focus on its role as an inducer of heme oxygenase-1 (HO-1) via the Nrf2 signaling pathway. This guide also provides detailed experimental protocols for key assays and summarizes relevant quantitative data to support researchers and professionals in the field of drug development.
Chemical Identity and Structure
Hemin is a protoporphyrin IX containing a ferric iron (Fe³⁺) ion with a coordinating chloride ligand.[1] It is the oxidized form of heme, the prosthetic group in hemoglobin and myoglobin responsible for oxygen transport.[1]
Systematic Name: 3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-23H-porphyrin-21-id-2-yl]propanoic acid;iron;hydrochloride
Common Synonyms: Hemin, Heme B, Ferriprotoporphyrin IX chloride, Chlorohemin, Teichmann's crystals
Molecular Formula: C₃₄H₃₂ClFeN₄O₄
Molecular Weight: 651.94 g/mol
The core structure of hemin consists of a porphyrin ring, which is a large heterocyclic macrocycle composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges. The porphyrin in hemin is specifically protoporphyrin IX, which is substituted with four methyl groups, two vinyl groups, and two propionic acid groups. A ferric iron (Fe³⁺) ion is coordinated to the four nitrogen atoms in the center of the porphyrin ring, and a chloride ion acts as an axial ligand.
Physicochemical Properties
A summary of the key physicochemical properties of hemin is presented in the table below.
| Property | Value | References |
| Appearance | Dark brown to black crystalline powder. | [2] |
| Melting Point | Sintered at 240°C, does not melt up to 300°C. | [3] |
| Solubility | ||
| Water | Practically insoluble. | [2][3] |
| DMSO | 10-20 mg/mL | [4][5] |
| 0.1 M NaOH | 50 mg/mL | [5] |
| 1.4 M NH₄OH | 25 mg/mL | [4] |
| Ethanol | Sparingly soluble in 70-80% ethanol. | [3] |
| Stability | Stable as a powder when stored at 2-8°C. Unstable in aqueous solution; should be reconstituted just prior to use. | [3][4][6] |
Spectroscopic Data
-
UV-Vis Spectroscopy: In alkaline solutions (e.g., 1 M NaOH), hemin exhibits a characteristic Soret peak at approximately 385 nm.[3] The UV-Vis spectrum is sensitive to the solvent and pH.
-
Infrared (IR) Spectroscopy: The FTIR spectrum of hemin chloride shows characteristic bands corresponding to its functional groups. Key peaks are observed for the carbonyl groups of the propionic acid side chains.[7][8][9]
Synthesis and Purification
Hemin is typically isolated from bovine or porcine blood. The general principle involves the separation of hemin from globin in hemoglobin using acidic conditions and organic solvents or, more recently, through catalyzed crystallization from aqueous solutions to minimize the use of organic solvents.[2]
Detailed Experimental Protocol for Synthesis and Recrystallization
This protocol is a synthesized procedure based on established methods, including those described in patent literature, for the isolation and purification of hemin from blood.
Materials:
-
Defibrinated bovine or porcine blood
-
Glacial acetic acid
-
Sodium chloride (NaCl)
-
Hydrochloric acid (HCl)
-
Pyridine
-
Chloroform
-
Ethanol
-
Water (deionized)
-
Cationic, nonionic, or amphoteric surfactant (for catalyzed crystallization)[10]
Procedure:
Part A: Isolation of Crude Hemin (Traditional Method)
-
Heat defibrinated blood with a solution of sodium chloride in glacial acetic acid. This process, known as the Teichmann test, leads to the crystallization of hemin.[2]
-
The crude hemin crystals are then collected by filtration.
Part B: Catalyzed Crystallization from Aqueous Solution (Modern, Greener Method)
-
Start with a hemoglobin solution obtained from blood.
-
Add a suitable surfactant to act as a catalyst.[10]
-
Acidify the solution to a pH of 0.5-2.5 with hydrochloric acid and heat.[10]
-
The hemin will crystallize out of the aqueous solution.
-
Collect the crystals by filtration.
Part C: Recrystallization for Purification
-
Dissolve the crude hemin in a minimal amount of pyridine.
-
Add chloroform and then glacial acetic acid.
-
Allow the solution to stand for crystallization to occur.
-
Collect the purified hemin crystals by filtration.
-
Wash the crystals sequentially with 50% aqueous acetic acid, water, ethanol, and finally ether.
-
Dry the purified crystals under vacuum.
Mechanism of Action and Biological Signaling Pathways
Hemin exhibits a range of biological activities, primarily centered around its role in heme metabolism and cellular stress responses.
Induction of Heme Oxygenase-1 (HO-1)
A primary and extensively studied mechanism of action of hemin is the induction of heme oxygenase-1 (HO-1), a cytoprotective enzyme. HO-1 catalyzes the degradation of heme into biliverdin, free iron (Fe²⁺), and carbon monoxide (CO).[11] These breakdown products have their own biological activities, contributing to the overall antioxidant and anti-inflammatory effects of HO-1 induction.
Activation of the Nrf2 Signaling Pathway
The induction of HO-1 by hemin is largely mediated through the activation of the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2).[6] Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Hemin can cause the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, including the gene for HO-1 (HMOX1), leading to their transcription.[6][12]
Therapeutic Application in Acute Intermittent Porphyria
In the context of acute intermittent porphyria, a genetic disorder of heme synthesis, hemin acts as a source of heme.[9] This exogenous heme replenishes the hepatic heme pool, leading to feedback inhibition of δ-aminolevulinic acid synthase (ALAS), the rate-limiting enzyme in the heme synthesis pathway.[9] This reduces the production and accumulation of toxic porphyrin precursors, thereby alleviating the symptoms of acute porphyria attacks.
Pharmacokinetics
The pharmacokinetic profile of hemin has been studied in both preclinical and clinical settings.
| Parameter | Species | Value | Reference |
| Bioavailability (oral) | Beagle Dogs | 1.12 ± 0.45 % | [13] |
| Tₘₐₓ (oral) | Beagle Dogs | 1.38 ± 0.48 h | [13] |
| Plasma Protein Binding | Human | ~81.0 % | [13] |
| Plasma Protein Binding | Rat | ~92.7 % | [13] |
| Excretion | Rat | Predominantly via feces (76.3 ± 15.1 %) | [13] |
Experimental Protocols
In Vitro Induction of Heme Oxygenase-1 (HO-1)
Objective: To induce the expression of HO-1 in a cell culture model using hemin.
Materials:
-
Cell line of interest (e.g., macrophages, endothelial cells, hepatocytes)
-
Complete cell culture medium
-
Hemin stock solution (e.g., 10 mM in DMSO or 0.1 M NaOH, freshly prepared)
-
Phosphate-buffered saline (PBS)
-
Reagents for protein extraction (e.g., RIPA buffer with protease inhibitors)
-
Reagents for Western blotting (primary antibody against HO-1, secondary antibody, etc.) or qPCR (primers for HMOX1 and a housekeeping gene).
Procedure:
-
Cell Seeding: Plate the cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Hemin Treatment: Prepare working concentrations of hemin by diluting the stock solution in a complete culture medium. A typical concentration range for HO-1 induction is 10-50 µM.
-
Remove the existing medium from the cells and replace it with the hemin-containing medium. Include a vehicle control (medium with the same concentration of DMSO or NaOH as the highest hemin concentration).
-
Incubation: Incubate the cells for a specified period (e.g., 6-24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse them using an appropriate lysis buffer to extract total protein or RNA.
-
Analysis:
Assessment of Hemin Cytotoxicity using MTT Assay
Objective: To determine the cytotoxic effect of hemin on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Hemin stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Hemin Treatment: Prepare serial dilutions of hemin in a complete culture medium. Remove the medium from the wells and add the hemin dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[17]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each hemin concentration relative to the vehicle control. An IC₅₀ value (the concentration of hemin that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the hemin concentration.
Conclusion
Hemin is a well-characterized iron-containing porphyrin with significant biological activities. Its ability to induce the cytoprotective enzyme heme oxygenase-1 through the Nrf2 signaling pathway makes it a valuable tool for studying cellular stress responses and a compound of interest for therapeutic applications in various diseases. Its established use in the treatment of acute intermittent porphyria highlights its clinical relevance. This technical guide provides a solid foundation of its chemical properties, biological mechanisms, and key experimental protocols to aid researchers and drug development professionals in their work with this multifaceted molecule.
References
- 1. mmv.org [mmv.org]
- 2. US4761472A - Isolation and purification of hemin - Google Patents [patents.google.com]
- 3. human pharmacokinetic parameters: Topics by Science.gov [science.gov]
- 4. ヘミン from bovine, ≥90% | Sigma-Aldrich [sigmaaldrich.com]
- 5. mpbio.com [mpbio.com]
- 6. Activation of KEAP1/NRF2 stress signaling involved in the molecular basis of hemin-induced cytotoxicity in human pro-erythroid K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. EP0236971B1 - Process for the isolation and purification of haemin - Google Patents [patents.google.com]
- 11. raybiotech.com [raybiotech.com]
- 12. researchgate.net [researchgate.net]
- 13. Preclinical pharmacokinetics, biodistribution, excretion, and plasma protein binding study of 58Fe-labeled hemin by ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
